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molecular formula C9H9NO B3133641 Cyclopropyl(pyridin-4-yl)methanone CAS No. 39512-48-6

Cyclopropyl(pyridin-4-yl)methanone

Cat. No. B3133641
M. Wt: 147.17 g/mol
InChI Key: SHJWQQOAIREZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596872

Procedure details

To a suspension of 6.0 g (0.83 mole) of lithium wire in 250 ml of ether under argon, is added a solution of 50 g (0.41 mole) of cyclopropyl bromide in 50 ml of ether. A gentle reflux is maintained throughout the addition. Stir for 15 hr. at room temperature. The reaction mixture is added slowly to a solution of 29 g (0.28 mole) of 4-cyanopyridine in 200 ml of ether at -70° C. and stirred at -70° C. for 1 hr. and then allowed to warm to room temperature. Stir at room temperature for 2 hr. then add 70 ml of saturated ammonium chloride and 150 ml of 6N HCl. Extract the reaction mixture with two 500 ml portions of ether. The aqueous portion is made basic with potassium carbonate and extracted with three 500 ml portions of ethylacetate. The combined extracts are dried over magnesium sulfate and concentrated in vacuo. The residue is distilled under vacuum to provide the title compound--bp 65° C. at 0.03 mm Hg.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].[CH:2]1(Br)[CH2:4][CH2:3]1.[C:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)#N.[Cl-].[NH4+].Cl.CC[O:19]CC>>[N:11]1[CH:12]=[CH:13][C:8]([C:6]([CH:2]2[CH2:4][CH2:3]2)=[O:19])=[CH:9][CH:10]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[Li]
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(CC1)Br
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained throughout the addition
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
stirred at -70° C. for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir at room temperature for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extract the reaction mixture with two 500 ml portions of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three 500 ml portions of ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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